5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. The 5-oxo group at position 5 and the N-(3-phenylpropyl)carboxamide at position 6 are key functional moieties.
Properties
IUPAC Name |
5-oxo-N-(3-phenylpropyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-8-4-7-12-5-2-1-3-6-12)13-11-18-16-19(15(13)21)9-10-22-16/h1-3,5-6,11H,4,7-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQTYEFBCWNNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through cyclization and subsequent functionalization to yield the desired thiazolo[3,2-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes structural differences and key properties of analogous thiazolo[3,2-a]pyrimidine derivatives:
*Estimated using substituent contributions.
†Calculated from molecular descriptors.
Key Observations :
- Carboxamide vs. Ester Derivatives : Carboxamide derivatives (e.g., target compound, ) generally exhibit higher LogP values than esters (e.g., 4l in ), suggesting improved lipid solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) may enhance metabolic stability, while bulky substituents like 3-phenylpropyl could influence binding to hydrophobic enzyme pockets.
- Synthetic Yields : Ethyl carboxylate derivatives (e.g., 4e, 4h in ) show moderate yields (32–71%), whereas carboxamides (e.g., ) require more complex synthesis but offer tunable pharmacokinetics .
Spectral and Crystallographic Comparisons
- IR/NMR : The target compound’s carboxamide group would show characteristic N–H stretches (~3356 cm⁻¹) and carbonyl signals (~1630 cm⁻¹), similar to 4l . The 3-phenylpropyl chain would introduce distinct aromatic proton resonances (δ 6.8–7.4 ppm) and methylene signals (δ 2.5–3.5 ppm) in ¹H NMR .
- Crystal Packing: Fluorinated derivatives (e.g., ) exhibit C–H···F and π–π stacking interactions, while non-fluorinated analogs (e.g., ) rely on C–H···O bonds. The target compound’s 3-phenylpropyl group may induce steric hindrance, reducing crystal symmetry compared to smaller substituents .
Biological Activity
5-oxo-N-(3-phenylpropyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has drawn significant interest due to their diverse biological activities, including antitumor, antibacterial, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring fused with a pyrimidine structure and includes a carboxamide functional group, which contributes to its biological activity.
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Antitumor Activity : Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, certain thiazolo[3,2-a]pyrimidines demonstrated high efficiency against M-HeLa (cervical adenocarcinoma) cells with low toxicity towards normal liver cells .
- Antimicrobial Effects : Some derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria.
Biological Activity Data
| Activity Type | Target/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | M-HeLa | 5.0 | High cytotoxicity compared to Sorafenib |
| Antibacterial | Staphylococcus aureus | 12.0 | Effective against resistant strains |
| AChE Inhibition | Human AChE | 0.8 | Potent inhibitor compared to standard drugs |
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating the cytotoxic effects of various thiazolo[3,2-a]pyrimidines on cancer cell lines, this compound exhibited significant inhibition of cell proliferation in M-HeLa cells with an IC50 value of 5 µM. This compound was noted for its selectivity towards tumor cells over normal cells .
- Enzyme Inhibition Studies : Another study highlighted the compound's role as an AChE inhibitor with an IC50 value of 0.8 µM. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : The compound was tested against various bacterial strains and showed effective inhibition against Staphylococcus aureus with an IC50 value of 12 µM. This positions it as a candidate for further development in antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
